molecular formula C15H27NO2 B1654739 Ethyl 2-cyanododecanoate CAS No. 26526-78-3

Ethyl 2-cyanododecanoate

Cat. No.: B1654739
CAS No.: 26526-78-3
M. Wt: 253.38 g/mol
InChI Key: XRSUODJXMVOWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyanododecanoate can be synthesized through the esterification of 2-cyanododecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyanododecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-cyanododecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyanododecanoate depends on the specific reactions it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of 2-cyanododecanoic acid and ethanol. In reduction reactions, the nitrile group is converted to an amine through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

    Ethyl 2-cyanoacetate: Similar in structure but with a shorter carbon chain.

    Methyl 2-cyanododecanoate: Similar but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-cyanopropanoate: Similar but with a different carbon chain length.

Uniqueness: this compound is unique due to its specific carbon chain length and the presence of both ester and nitrile functional groups. This combination of features makes it a versatile intermediate in organic synthesis and valuable for producing compounds with specific properties .

Properties

IUPAC Name

ethyl 2-cyanododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO2/c1-3-5-6-7-8-9-10-11-12-14(13-16)15(17)18-4-2/h14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSUODJXMVOWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565067
Record name Ethyl 2-cyanododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26526-78-3
Record name Ethyl 2-cyanododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyanododecanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyanododecanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-cyanododecanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-cyanododecanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-cyanododecanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-cyanododecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.